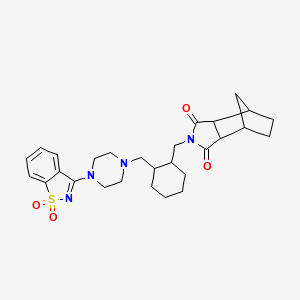

Lurasidone Sulfone

Description

Properties

Molecular Formula |

C28H36N4O4S |

|---|---|

Molecular Weight |

524.7 g/mol |

IUPAC Name |

4-[[2-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2 |

InChI Key |

MAVBUKOHERNHBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |

Origin of Product |

United States |

Chemical Synthesis and Transformation of Lurasidone Sulfone

Chemical Synthesis Approaches for Lurasidone (B1662784) Sulfone

The synthesis of Lurasidone Sulfone can be approached through targeted routes designed to construct the molecule with the sulfone moiety already in place, distinguishing it from its formation as an oxidative byproduct.

Targeted Synthetic Routes

While the most commonly documented appearance of Lurasidone Sulfone is as an oxidation product of Lurasidone, a targeted synthetic pathway can be projected based on the established synthesis of Lurasidone itself. The industrial synthesis of Lurasidone involves the condensation of two key intermediates: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione. chemicalbook.com

A targeted approach for Lurasidone Sulfone would logically involve the synthesis of a precursor where the sulfur atom of the benzisothiazole ring is already oxidized to the sulfone state. This key intermediate would be 3-(piperazin-1-yl)benzo[d]isothiazole-1,1-dione .

The synthesis of this sulfone intermediate can be envisioned starting from saccharin. Saccharin can be reacted with thionyl chloride in the presence of a catalyst like DMF to produce 3-Chloro-benzo[d]isothiazole 1,1-dioxide . chemicalbook.comchemicalbook.com This chlorinated sulfone can then undergo a nucleophilic substitution reaction with piperazine (B1678402) to yield the desired 3-(piperazin-1-yl)benzo[d]isothiazole-1,1-dione.

Once this sulfone-containing piperazine intermediate is obtained, it can be utilized in established Lurasidone synthesis pathways, reacting with the appropriate cyclohexane (B81311) and isoindole moieties to yield the final Lurasidone Sulfone compound. This method ensures that the sulfone group is intentionally incorporated into the molecular structure from a precursor, rather than being formed through post-synthetic modification of Lurasidone.

Derivatization Strategies for Lurasidone Sulfone Analogues

In the available scientific literature, specific derivatization strategies commencing from Lurasidone Sulfone to generate analogues for structure-activity relationship (SAR) studies are not extensively documented. Research has focused more on the SAR of Lurasidone itself to optimize receptor binding and minimize side effects. sumitomo-chem.co.jp

Oxidative Formation of Lurasidone Sulfone from Lurasidone

The formation of Lurasidone Sulfone via oxidation of the parent drug, Lurasidone, is a well-documented transformation, particularly in the context of forced degradation studies and impurity profiling.

Mechanism of Sulfide (B99878) Oxidation to Sulfone

The sulfur atom within the benzisothiazole ring of Lurasidone is susceptible to oxidation. nih.gov The general mechanism for the oxidation of a sulfide to a sulfone is a two-step process.

Oxidation to Sulfoxide (B87167): The initial step involves the oxidation of the sulfide to a sulfoxide. The lone pair of electrons on the sulfur atom acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent (e.g., a peroxide). This results in the formation of Lurasidone Sulfoxide, an intermediate compound.

Oxidation to Sulfone: The sulfoxide is less nucleophilic than the initial sulfide, and therefore, the second oxidation step generally requires more forcing conditions. A second equivalent of the oxidizing agent attacks the sulfur atom of the sulfoxide, elevating the oxidation state further to yield the sulfone.

This sequential oxidation explains why both Lurasidone Sulfoxide and Lurasidone Sulfone are often observed as related substances and degradation products of Lurasidone. chemicalbook.com

Chemical Conditions Influencing Lurasidone Sulfone Formation

The conversion of Lurasidone to Lurasidone Sulfone is highly dependent on the specific chemical environment, particularly the choice of oxidizing agent and other reaction parameters. Studies indicate that the oxidative pathway for Lurasidone degradation requires more extreme conditions compared to other degradation routes like alkaline hydrolysis. chemicalbook.comnih.gov

A variety of oxidizing agents can facilitate the formation of Lurasidone Sulfone. This process has been systematically studied in the context of preparing oxidation impurities for analytical reference. A Chinese patent outlines a method for preparing Lurasidone oxidation impurities, including the sulfone, by reacting Lurasidone hydrochloride with an oxidant. chemicalbook.com

The patent identifies several effective oxidizing agents for this transformation. The reaction conditions can be controlled to favor the formation of these oxidized species.

Table 1: Oxidizing Agents for Lurasidone Sulfone Formation

| Oxidizing Agent |

|---|

| Hydrogen Peroxide |

| Metachloroperbenzoic acid (m-CPBA) |

| Sodium hypochlorite |

| tert-butyl hydroperoxide |

| Cumyl hydroperoxide (CHP) |

| Diisopropylbenzyl hydroperoxide (DBHP) |

Data sourced from CN105859424A chemicalbook.com

The efficiency and outcome of the oxidation are influenced by several factors, which are detailed in the patent.

Table 2: Reaction Conditions for Oxidative Formation of Lurasidone Sulfone

| Parameter | Condition |

|---|---|

| Molar Ratio (Oxidant:Lurasidone HCl) | 1.5:1 to 50:1 |

| Reaction Solvent | Dichloromethane, Chloroform (B151607), Acetonitrile (B52724)/Water (1:5 to 1:1 v/v) |

| Reaction Temperature | 0 - 30 °C |

| Reaction Time | 2 - 30 hours |

Data sourced from CN105859424A chemicalbook.com

Notably, research has shown that exposure to stringent conditions, such as 10% hydrogen peroxide, is required to promote the formation of both sulfone and sulfoxide derivatives from Lurasidone. chemicalbook.com

Influence of pH and Solvent Systems

The formation and stability of Lurasidone Sulfone are intrinsically linked to the pH and the solvent system in which the parent compound, Lurasidone, is present. While Lurasidone itself shows susceptibility to degradation under alkaline conditions, the generation of Lurasidone Sulfone is predominantly a result of oxidative stress. nih.govnih.gov

Studies on the forced degradation of Lurasidone have indicated that it is relatively stable under acidic and thermal stress conditions. nih.gov However, in the presence of oxidizing agents, the benzisothiazole ring of Lurasidone is susceptible to oxidation, leading to the formation of Lurasidone Sulfone and Lurasidone Sulfoxide. nih.gov Research has shown that extreme conditions, such as the presence of 10% hydrogen peroxide, can facilitate this oxidative transformation. nih.gov

The solubility of Lurasidone Hydrochloride is pH-dependent, exhibiting higher solubility in acidic pH and being poorly soluble at neutral or basic pH. bohrium.com This solubility profile can indirectly influence the rate of formation of Lurasidone Sulfone in aqueous environments, as the concentration of dissolved Lurasidone available for oxidation will vary with pH. While specific studies detailing the stability of isolated Lurasidone Sulfone across a range of pH values and in various solvent systems are not extensively available in public literature, its formation as a degradation product suggests that conditions promoting oxidative reactions will favor its generation.

The choice of solvent is also a critical factor in the transformation of Lurasidone to Lurasidone Sulfone. Organic solvents are widely used in the synthesis and purification of Lurasidone and can play a role in its degradation profile. chemicalbook.comgoogle.comgoogle.com For instance, the use of solvents like acetonitrile and methanol (B129727) is common in the chromatographic separation of Lurasidone and its impurities, including oxidative degradants. nih.govresearchgate.net The polarity and protic or aprotic nature of the solvent can influence the stability of reactive oxygen species and the susceptibility of the sulfur atom in the benzisothiazole ring to oxidation.

Table 1: Influence of pH on Lurasidone Stability and Sulfone Formation

| pH Condition | Stability of Lurasidone | Formation of Lurasidone Sulfone |

| Acidic | Relatively Stable | Minimal formation |

| Neutral | Less stable than acidic | Formation under oxidative stress |

| Alkaline | Susceptible to hydrolysis | Formation under oxidative stress |

This table is based on the general stability profile of Lurasidone as detailed in forced degradation studies.

Characterization of Oxidative Reaction Pathways

The primary oxidative reaction pathway leading to the formation of Lurasidone Sulfone involves the oxidation of the sulfur atom in the benzisothiazole ring of the Lurasidone molecule. This transformation is a key aspect of Lurasidone's degradation profile under oxidative stress.

Forced degradation studies are instrumental in elucidating these pathways. nih.gov In these studies, Lurasidone is subjected to various stress conditions, including exposure to strong oxidizing agents like hydrogen peroxide. nih.gov Analytical techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then employed to separate and identify the resulting degradation products. nih.gov

Through such studies, Lurasidone Sulfone has been identified as a major oxidative degradation product. nih.gov The proposed mechanism involves the sequential oxidation of the sulfide in the benzisothiazole ring, first to a sulfoxide and then further to the sulfone. This is a common metabolic pathway for sulfur-containing heterocyclic compounds.

The characterization of Lurasidone Sulfone is confirmed by its unique mass spectral data, which shows a characteristic increase in molecular weight corresponding to the addition of two oxygen atoms to the Lurasidone molecule. Advanced chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are utilized to separate Lurasidone from its sulfone and other degradation products, allowing for their individual characterization and quantification. researchgate.netnih.gov

Table 2: Research Findings on Lurasidone's Oxidative Degradation

| Study Type | Key Findings | Analytical Techniques Used |

| Forced Degradation | Lurasidone is susceptible to oxidative degradation, forming sulfone and sulfoxide. | HPLC, LC-MS/MS |

| Impurity Profiling | Identification of multiple process-related and degradation products, including oxidative impurities. | LC-QTOF-MS, NMR |

| Stability Studies | Lurasidone is more stable in acidic conditions and degrades under alkaline and oxidative stress. | HPLC, Spectrophotometry |

This table summarizes findings from various studies on the stability and degradation of Lurasidone.

Preclinical Metabolic Studies of Lurasidone Sulfone

Identification and Profiling in In Vitro Biological Systems

In vitro systems are fundamental in preclinical drug metabolism studies, providing a controlled environment to investigate the biotransformation of a compound. For Lurasidone (B1662784) Sulfone, these systems have been instrumental in identifying the enzymes and cellular components involved in its formation.

Enzymatic Systems (e.g., Cytochrome P450 Enzymes, particularly CYP3A4)

The metabolism of lurasidone is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the principal isozyme involved. nih.govtga.gov.aueuropa.eu The formation of Lurasidone Sulfone occurs through S-oxidation, a key biotransformation pathway for lurasidone. nih.govtga.gov.aueuropa.euspectroscopyonline.com In vitro studies using specific CYP enzymes have confirmed that CYP3A4 is the major enzyme responsible for the metabolism of lurasidone and its active metabolites. europa.eueuropa.eu While lurasidone itself has shown some inhibitory effects on various CYP enzymes in vitro, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, its metabolism is predominantly dependent on CYP3A4. researchgate.net This dependence means that strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of lurasidone and its metabolites. europa.euwikipedia.org

Subcellular Fractions (e.g., Hepatic Microsomes)

Hepatic microsomes, which contain a high concentration of CYP enzymes, are a standard in vitro tool for metabolism studies. bioivt.com In studies with human liver microsomes, lurasidone demonstrated direct inhibition of CYP enzyme activity. mdpi.com These subcellular fractions are used to assess Phase I metabolism, such as the S-oxidation that produces Lurasidone Sulfone. bioivt.com The use of liver microsomes from different species, including humans, allows for the comparison of metabolic pathways and helps in identifying potential species differences in metabolism. bioivt.comtga.gov.au No human-specific metabolites of lurasidone were identified in in vitro incubations with microsomes, indicating that the animal models used are appropriate for toxicity assessments. tga.gov.au

Cellular Models (e.g., Hepatocytes)

Hepatocytes, or liver cells, provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes and cofactors, allowing for a broader assessment of a compound's metabolic fate. bioivt.commmv.org In vitro studies using human hepatocytes have shown that no unique human metabolites of lurasidone were formed, further supporting the relevance of the nonclinical species used in its evaluation. tga.gov.au Incubations with human hepatocytes have been used to characterize the formation of various lurasidone metabolites, providing a more complete picture of its biotransformation than can be obtained from microsomes alone. nih.govsci-hub.st

Metabolic Pathway Elucidation in Animal Models

Animal models are essential for understanding the in vivo metabolism and disposition of a drug. Studies in various non-clinical species have been crucial in elucidating the metabolic pathways of lurasidone, including the formation of Lurasidone Sulfone.

Detection and Quantification in Non-Clinical Species (e.g., Mouse, Rat, Dog, Cynomolgus Monkey)

The metabolic profile of lurasidone has been investigated in several animal species, including mice, rats, dogs, and cynomolgus monkeys. tga.gov.aufda.gov These studies have consistently shown that lurasidone is extensively metabolized. tga.gov.aufda.gov While the proportions of metabolites may vary between species, the same general metabolites are observed across all species studied. fda.gov All metabolites detected in humans have also been found in one or more of the nonclinical animal species, confirming their suitability as models for human metabolism. fda.gov For instance, lurasidone has been shown to significantly increase prolactin levels in species such as rats and mice. fda.gov

| Species | Key Findings | Citation |

|---|---|---|

| Mouse | Used in toxicokinetic bridging studies to determine systemic exposure to major human metabolites. Showed a drug-related increase in mammary carcinomas and pituitary pars distalis adenomas in females. | fda.gov |

| Rat | Extensive metabolism observed. Showed a drug-related increase in mammary carcinomas in females. Lurasidone and its metabolites were found to cross the placenta and be excreted in milk. | tga.gov.aufda.gov |

| Dog | Extensive metabolism with excretion primarily via bile. Lurasidone caused a significant prolongation of the QTc interval in conscious dogs. | tga.gov.aufda.gov |

| Cynomolgus Monkey | Extensive metabolism with excretion primarily via bile. Used in single-dose toxicity studies. | tga.gov.aufda.gov |

Comparative Metabolic Profiles Across Species

The biotransformation of lurasidone involves several major metabolic pathways that are qualitatively similar across various species, including humans, mice, rats, dogs, and cynomolgus monkeys. tga.gov.au One of these key pathways is the S-oxidation of the benzoisothiazole ring, which leads to the formation of lurasidone sulfoxide (B87167) and lurasidone sulfone. tga.gov.au

In vitro studies have identified the cytochrome P450 enzyme CYP3A4 as the primary enzyme responsible for the metabolism of lurasidone. fda.gov The main routes of biotransformation are oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. fda.gov The formation of lurasidone sulfone (identified as metabolite ID-14323) occurs via this S-oxidation pathway. tga.gov.au

Metabolic studies have confirmed the presence of these transformation pathways in both humans and the nonclinical species tested (mice, rats, dogs, and cynomolgus monkeys). tga.gov.au This suggests a consistent metabolic fate for lurasidone across these species, which is crucial for the extrapolation of toxicological data from animal models to humans. While lurasidone sulfone is a recognized metabolite, other metabolites, such as those resulting from hydroxylation (e.g., ID-14283 and ID-14326), are also significant circulating metabolites identified across all tested nonclinical species. tga.gov.au

The table below summarizes the species in which the S-oxidation pathway leading to lurasidone sulfone has been identified.

Table 1. Comparative Presence of Lurasidone S-Oxidation Pathway

| Species | S-Oxidation Pathway to Lurasidone Sulfone Identified |

|---|---|

| Human | Yes |

| Mouse | Yes |

| Rat | Yes |

| Dog | Yes |

| Cynomolgus Monkey | Yes |

Data derived from an Australian Public Assessment Report for lurasidone hydrochloride, which indicates the S-oxidation pathway occurs in humans as well as mice, rats, dogs, and cynomolgus monkeys. tga.gov.au

Table 2. List of Chemical Compounds

| Compound Name |

|---|

| Lurasidone |

| Lurasidone Sulfone (ID-14323) |

| Lurasidone Sulfoxide (ID-14324) |

| ID-14283 |

Analytical Methodologies for Lurasidone Sulfone Research

Development and Validation of Quantitative Analytical Methods

Developing a quantitative method for Lurasidone (B1662784) Sulfone involves a systematic process of method optimization followed by rigorous validation to ensure the data generated is reliable, reproducible, and accurate. The choice of technique is often dictated by the required sensitivity and the complexity of the sample matrix.

HPLC, often coupled with Ultraviolet (UV) detection, serves as a foundational technique for the analysis of Lurasidone Sulfone. It is particularly useful for quality control in drug substance manufacturing, where concentrations are relatively high, and for stability-indicating assays.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant chromatographic mode for the analysis of Lurasidone Sulfone. This technique is ideally suited for separating moderately polar to non-polar compounds. In this system, Lurasidone Sulfone, which is more polar than its parent compound Lurasidone due to the addition of the sulfone group (-SO₂), interacts less strongly with the non-polar stationary phase. Consequently, Lurasidone Sulfone typically elutes earlier than Lurasidone under RP-HPLC conditions. The system utilizes a non-polar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase, allowing for effective separation based on the differential partitioning of analytes between the two phases.

Optimization of chromatographic parameters is critical to achieve adequate resolution between Lurasidone Sulfone, Lurasidone, and other potential impurities or metabolites. Key parameters include the choice of stationary phase, the composition and pH of the mobile phase, and the elution mode (isocratic or gradient).

A gradient elution program is commonly required for the simultaneous determination of Lurasidone and its sulfone metabolite. The gradient starts with a higher proportion of the aqueous component of the mobile phase to retain and resolve early-eluting polar compounds like Lurasidone Sulfone, and gradually increases the organic solvent proportion to elute the more non-polar parent drug, Lurasidone, in a reasonable time with good peak symmetry.

Below is an example of optimized chromatographic conditions for the separation of Lurasidone Sulfone.

| Parameter | Specification |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 20 mM Ammonium Acetate (B1210297) buffer, pH adjusted to 4.5 |

| Mobile Phase B | Acetonitrile (B52724) |

| Elution Mode | Gradient Program |

| Gradient Program | Time (min): 0 -> 5 -> 15 -> 18 -> 20 %B: 20 -> 20 -> 80 -> 80 -> 20 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Following optimization, the analytical method must be validated according to international guidelines (e.g., ICH Q2(R1)) to demonstrate its suitability for the intended purpose.

Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For Lurasidone Sulfone, this means achieving baseline resolution from the Lurasidone parent peak.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range and assessing the correlation coefficient (r²) of the calibration curve.

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD) of a series of measurements.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies and expressed as the percentage recovery.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate), providing an indication of its reliability during normal usage.

| Validation Parameter | Typical Acceptance Criterion | Example Finding for Lurasidone Sulfone |

|---|---|---|

| Selectivity | Analyte peak is well-resolved from other components (Resolution > 2) | Resolution between Lurasidone Sulfone and Lurasidone peaks was > 3.5 |

| Linearity (r²) | r² ≥ 0.998 | 0.9995 over a range of 0.1-10 µg/mL |

| Precision (%RSD) | ≤ 2% for drug substance; ≤ 15% for bioanalysis | Intra-day and Inter-day %RSD < 1.8% |

| Accuracy (% Recovery) | 98.0% - 102.0% for drug substance; 85% - 115% for bioanalysis | 99.1% - 101.5% |

| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.03 µg/mL |

| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.1 µg/mL |

| Robustness | %RSD of results should remain within acceptable limits | Method passed for variations in pH (±0.2) and flow rate (±5%) |

For applications requiring higher sensitivity and specificity, such as quantifying low levels of Lurasidone Sulfone in complex biological matrices like plasma or urine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The mass spectrometer acts as a highly specific and sensitive detector for the compounds eluting from the LC system.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, high molecular weight, and thermally labile compounds like Lurasidone Sulfone. In the ESI source, a solution of the analyte is nebulized through a heated capillary to which a strong electric field is applied. This process generates fine, charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions (e.g., protonated molecules, [M+H]⁺) are ejected into the gas phase and directed into the mass analyzer.

For Lurasidone Sulfone, analysis is typically performed in the positive ion mode, which readily forms the protonated molecule [M+H]⁺. For enhanced specificity, tandem mass spectrometry (MS/MS) is employed, most commonly in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ of Lurasidone Sulfone) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating background noise and matrix interferences.

| Parameter | Specification |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analyte | Lurasidone Sulfone |

| Precursor Ion (m/z) | 525.2 |

| Product Ion (m/z) | 177.1 |

| MRM Transition | 525.2 → 177.1 |

| Internal Standard | Lurasidone-d8 |

| IS MRM Transition | 501.3 → 200.2 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 800 L/hr |

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry and Tandem Mass Spectrometry (MS/MS, MSn)

Quadrupole Time-of-Flight (QTOF) mass spectrometry, often coupled with liquid chromatography (LC), is a powerful tool for the identification and characterization of lurasidone and its byproducts. researchgate.netresearchgate.net This high-resolution mass spectrometry (HRMS) technique provides highly selective and sensitive detection, which is crucial for analyzing complex biological matrices. researchgate.netspectroscopyonline.com

Tandem mass spectrometry (MS/MS or MSn) further enhances the analytical capabilities. In MS/MS, ions are selected and fragmented to produce a characteristic spectrum that aids in structural elucidation. nih.govnih.gov This technique has been instrumental in the determination of lurasidone and its metabolites in various samples, including human plasma. nih.govksu.edu.sa For instance, an LC-MS/MS method was developed for the quantification of lurasidone in rat plasma, demonstrating linearity over a concentration range of 0.002-1 μg/mL. nih.gov The use of LC-QTOF-MS has also been pivotal in identifying previously unreported degradation products of lurasidone under various stress conditions. researchgate.netresearchgate.net

A study employing a reliable LC-QTOF-MS method successfully separated and characterized fourteen related compounds of lurasidone hydrochloride, including process-related impurities and stress degradation products. nih.gov This highlights the technique's utility in ensuring the quality and stability of lurasidone formulations. nih.gov

Fragmentation Pattern Analysis for Metabolite Identification

The analysis of fragmentation patterns is a cornerstone of identifying metabolites using mass spectrometry. nih.gov When a molecule like lurasidone or its sulfone metabolite is subjected to fragmentation in a mass spectrometer, it breaks into smaller, charged fragments in a reproducible manner. This fragmentation pattern serves as a "fingerprint" for the molecule.

For example, the fragmentation of lurasidone has been shown to produce characteristic mass-to-charge ratio (m/z) peaks at 109, 166, 220, and 317. nih.gov In the context of metabolite identification, researchers look for specific fragmentation peaks that would indicate structural modifications. For instance, the presence of a lurasidone sulfoxide (B87167) metabolite was investigated by searching for expected fragmentation peaks at m/z 152 or 237, which would result from the oxidized sulfur atom. spectroscopyonline.com The absence of these peaks helped to confirm the identity of a different metabolite, hydroxylurasidone. spectroscopyonline.com

The major metabolic pathways for lurasidone include S-oxidation, which leads to the formation of lurasidone sulfone and sulfoxide. mdpi.comfda.gov The structural elucidation of these and other metabolites, such as hydroxylated derivatives and S-methylated cleavage products, relies heavily on the detailed analysis of their fragmentation patterns in high-resolution mass spectrometry.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of pharmaceuticals. ijpsjournal.comslideshare.netiipseries.orgrphsonline.com It offers a more sophisticated and automated approach compared to traditional TLC, with enhanced separation efficiency and detection limits. slideshare.netrphsonline.com

A new TLC-densitometric method was developed and validated for the quantification of lurasidone hydrochloride in pharmaceutical formulations. researchgate.net This method utilized a stationary phase of silica (B1680970) gel G 60F254 on an aluminum sheet and a mobile phase of hexane (B92381) and ethyl acetate (6:4 v/v). researchgate.net The drug was quantified by densitometric analysis at 323 nm, with a linear relationship observed in the concentration range of 100-600 ng. researchgate.net This HPTLC method was successfully applied to analyze lurasidone in various formulations and for stability testing. researchgate.net

Table 1: HPTLC Method Parameters for Lurasidone Hydrochloride Analysis

| Parameter | Details |

|---|---|

| Stationary Phase | Precoated silica gel G 60F254 on aluminum sheet |

| Mobile Phase | Hexane: Ethyl Acetate (6:4 v/v) |

| Detection Wavelength | 323 nm |

| Linearity Range | 100-600 ng |

| Retention Factor (Rf) | 0.47 ± 0.01 |

Source: researchgate.net

UV-Visible Spectrophotometric Approaches

UV-Visible spectrophotometry is a simpler and more economical method that can be used for the estimation of lurasidone in bulk and pharmaceutical dosage forms. researchgate.netasianjpr.comresearchgate.net These methods are based on the principle that the drug absorbs UV radiation at a specific wavelength.

Several UV spectrophotometric methods have been developed and validated for lurasidone. One method involved scanning a standard stock solution of lurasidone (10µg/ml) from 200-400nm, with the maximum absorbance (λmax) recorded at 230nm. asianjpr.com The method demonstrated linearity in the concentration range of 2.5–15 μg/ml. asianjpr.comasianjpr.com The accuracy of this method was confirmed through recovery studies, with results in the range of 99.2% to 102.4%. asianjpr.comasianjpr.com The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.61-0.69 μg/ml. asianjpr.comasianjpr.com

Table 2: Validation Parameters of a UV Spectrophotometric Method for Lurasidone

| Parameter | Result |

|---|---|

| λmax | 230 nm |

| Linearity Range | 2.5–15 μg/ml |

| Correlation Coefficient (r²) | 0.999 |

| Accuracy (Recovery) | 99.2% - 102.4% |

| LOD | 0.61 μg/ml |

| LOQ | 0.69 μg/ml |

Source: asianjpr.comasianjpr.com

Role as a Chemical Reference Standard

Lurasidone sulfone plays a crucial role as a chemical reference standard in the pharmaceutical industry. axios-research.com A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. usp.org

Applications in Pharmaceutical Quality Control and Method Development for Lurasidone

Lurasidone sulfone, as a known metabolite and potential impurity, is essential for the development and validation of analytical methods used in the quality control of lurasidone. axios-research.comsynzeal.comsynzeal.com These methods are designed to separate, identify, and quantify lurasidone and its related substances, including the sulfone. synzeal.com The availability of a well-characterized lurasidone sulfone reference standard allows for accurate method validation (AMV) and quality control (QC) applications during the synthesis and formulation stages of lurasidone drug development. axios-research.comsynzeal.com

Traceability and Compliance with Pharmacopeial Standards (e.g., USP, EP)

The use of lurasidone sulfone as a reference standard ensures traceability to pharmacopeial standards, such as those set by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). axios-research.comweblivelink.com The USP provides reference standards for lurasidone hydrochloride and its related compounds to ensure the quality and consistency of the drug product. usp.orgusp.org By using a reference standard that is compliant with these regulatory guidelines, pharmaceutical manufacturers can ensure that their analytical results are accurate and meet the required specifications for purity and quality. axios-research.comsynzeal.com

Impurity Profiling and Related Substance Analysis in Lurasidone Investigations

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the purity and safety of active pharmaceutical ingredients (APIs) and formulated drug products. For Lurasidone, this involves a comprehensive analysis of all potential impurities, including process-related impurities, degradation products, and metabolites. Lurasidone Sulfone is a known degradation product and metabolite of Lurasidone. tga.gov.auaxios-research.com

Lurasidone Sulfone is identified as a related substance and potential impurity in Lurasidone. axios-research.compharmaffiliates.comallmpus.com Its chemical formula is C₂₈H₃₆N₄O₄S, and it has a molecular weight of 524.67 g/mol . axios-research.compharmaffiliates.comallmpus.com The identification and quantification of Lurasidone Sulfone are primarily achieved through advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling. veeprho.comresearchgate.net Reversed-phase HPLC (RP-HPLC) methods have been specifically developed and validated for the determination of Lurasidone and its impurities. jopcr.comjopcr.com These methods allow for the separation and quantification of Lurasidone from its related substances, including Lurasidone Sulfone.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the structural elucidation and confirmation of impurities. veeprho.comnih.govnih.gov LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been employed for the separation and characterization of process-related substances and forced degradation products of Lurasidone hydrochloride. nih.gov This technique provides accurate mass measurements, which aids in the definitive identification of compounds like Lurasidone Sulfone. nih.gov

The following table summarizes a typical RP-HPLC method for the analysis of Lurasidone and its impurities:

Table 1: Example of RP-HPLC Method Parameters for Lurasidone Impurity Analysis| Parameter | Condition |

|---|---|

| Column | Thermo ODS, C18 (150 x 4.6 mm, 5µ) jopcr.comjopcr.com |

| Mobile Phase | Sodium dihydrogen orthophosphate buffer (pH 6.5) and acetonitrile (60:40) jopcr.comjopcr.com |

| Flow Rate | 0.8 ml/min jopcr.comjopcr.com |

| Detection | PDA detector at 230 nm jopcr.comjopcr.com |

| Retention Time (Lurasidone) | ~3.33 min jopcr.comjopcr.com |

The detection of trace-level impurities is paramount, as even small amounts can have toxicological implications. For Lurasidone, methodologies are developed to ensure high sensitivity and specificity.

High-Performance Thin-Layer Chromatography (HPTLC) is a sensitive technique used for the separation and quantification of Lurasidone and its degradation products. pharmasm.com A validated HPTLC method demonstrated a limit of detection (LOD) of 28.42 ng/spot and a limit of quantification (LOQ) of 86.12 ng/spot for Lurasidone, indicating its suitability for detecting trace impurities. pharmasm.com

LC-MS/MS is another highly sensitive method for quantifying trace impurities. It can detect impurities at parts per million (ppm) levels. researchgate.net For instance, a method was developed to quantify potential genotoxic impurities in Lurasidone with a limit of quantification of 0.3 ppm. researchgate.net

The selection of the analytical technique often depends on the specific requirements of the analysis, such as the expected concentration of the impurity and the complexity of the sample matrix.

Forced Degradation Studies and Stability-Indicating Analytical Methods

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to various stress conditions, such as acid, base, oxidation, heat, and light, to accelerate its degradation. nih.govnih.gov

Forced degradation studies on Lurasidone have shown that it is susceptible to degradation under oxidative and alkaline conditions. nih.govresearchgate.net The formation of Lurasidone Sulfone is a result of the oxidation of the sulfur atom in the benzisothiazole ring of the Lurasidone molecule. tga.gov.auresearchgate.net

Studies have shown that exposure to hydrogen peroxide (an oxidizing agent) leads to the formation of both Lurasidone Sulfoxide and Lurasidone Sulfone. researchgate.net The oxidative degradation pathway involves the S-oxidation of the isothiazole (B42339) ring. spectroscopyonline.com This has been confirmed through LC-MS analysis, which identified the respective mass-to-charge ratios of the degradation products. researchgate.net

The following table outlines the conditions and outcomes of forced degradation studies on Lurasidone:

Table 2: Summary of Lurasidone Forced Degradation Studies| Stress Condition | Reagents/Conditions | Major Degradation Products |

|---|---|---|

| Oxidative | Hydrogen Peroxide (H₂O₂) nih.govresearchgate.net | Lurasidone Sulfoxide, Lurasidone Sulfone researchgate.net |

| Alkaline | Sodium Hydroxide (NaOH) nih.govpharmasm.com | Cleavage of the isoindole-1,3-dione ring researchgate.net |

| Acidic | Hydrochloric Acid (HCl) nih.govpharmasm.com | Less degradation compared to alkaline conditions nih.govpharmasm.com |

| Thermal | Heat nih.govpharmasm.com | Relatively stable nih.gov |

| Photolytic | UV light nih.govnih.gov | Degradation observed nih.gov |

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods is a regulatory requirement and crucial for assessing the stability of pharmaceutical products.

For Lurasidone, stability-indicating HPTLC and HPLC methods have been developed and validated. jopcr.comjopcr.compharmasm.com These methods are capable of separating Lurasidone from its degradation products, including Lurasidone Sulfone, with good resolution. pharmasm.com

For example, a stability-indicating HPTLC method was developed using a mobile phase of ethyl acetate: toluene: chloroform (B151607) (5:3:2, v/v/v), which successfully separated Lurasidone from its degradation products formed under various stress conditions. pharmasm.com Similarly, stability-indicating RP-HPLC methods have demonstrated the ability to resolve Lurasidone from its degradants, ensuring accurate quantification of the active ingredient over its shelf life. jopcr.comjopcr.com The validation of these methods typically includes assessments of specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. jopcr.com

Structural Elucidation and Characterization of Lurasidone Sulfone

Advanced Spectroscopic Techniques for Definitive Structure Confirmation

The definitive structural elucidation of Lurasidone (B1662784) Sulfone, a metabolite and impurity of the antipsychotic drug Lurasidone, necessitates the synergistic application of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous confirmation of its complex molecular architecture, including its elemental composition, functional groups, and specific atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within Lurasidone Sulfone.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For Lurasidone Sulfone, the ¹H NMR spectrum is expected to be complex, displaying distinct signals corresponding to the various structural motifs. Key regions of the spectrum would include:

Aromatic Region: Signals corresponding to the protons on the benzisothiazole ring system. The oxidation of the sulfur to a sulfone group influences the electron density of the aromatic ring, causing shifts in these proton signals compared to the parent Lurasidone.

Aliphatic Region: A series of complex, overlapping signals from the protons on the piperazine (B1678402) ring, the cyclohexane (B81311) ring, and the rigid hexahydro-4,7-methano-1H-isoindole moiety. Analysis of their chemical shifts, integration (proton count), and splitting patterns (J-coupling) is crucial for assigning these protons and confirming their connectivity.

| Proton Type | Expected Chemical Shift (δ, ppm) Range | Expected Multiplicity |

|---|---|---|

| Aromatic Protons (Benzisothiazole moiety) | 7.5 - 8.5 | Multiplets (m) |

| Aliphatic Protons (Piperazine, Cyclohexane, Methanoisoindole moieties) | 1.0 - 4.0 | Complex Multiplets (m) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in Lurasidone Sulfone produces a distinct signal. The spectrum would show characteristic signals for the carbonyl carbons of the imide group at the downfield end (low magnetic field), followed by the aromatic carbons of the benzisothiazole ring. The numerous aliphatic carbons of the cyclohexane, piperazine, and methanoisoindole groups would appear in the upfield region.

To aid in the assignment of these complex aliphatic signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed. DEPT helps differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, simplifying the interpretation of the ¹³C NMR spectrum and allowing for a more complete structural assignment. daicelpharmastandards.com

| Carbon Type | Expected Chemical Shift (δ, ppm) Range |

|---|---|

| Carbonyl Carbons (C=O) | 170 - 185 |

| Aromatic Carbons (C-Ar) | 120 - 150 |

| Aliphatic Carbons (C-N, C-C) | 20 - 70 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Lurasidone Sulfone would provide critical evidence for the oxidation of the sulfur atom. The most significant diagnostic peaks would be the strong, characteristic stretching vibrations of the sulfone (SO₂) group. Other key absorption bands would confirm the presence of the imide carbonyl groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) Range |

|---|---|---|

| Sulfone (R-SO₂-R') | Asymmetric S=O Stretch | 1300 - 1350 |

| Sulfone (R-SO₂-R') | Symmetric S=O Stretch | 1120 - 1160 |

| Imide (C=O) | Carbonyl Stretch | 1680 - 1780 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. For Lurasidone Sulfone, HRMS provides an exact mass measurement with high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of its molecular formula as C₂₈H₃₆N₄O₄S. fda.govpharmaffiliates.com This confirmation is a critical first step in its identification, distinguishing it from the parent drug (Lurasidone, C₂₈H₃₆N₄O₂S) and other potential metabolites or degradation products by accounting for the two additional oxygen atoms of the sulfone group. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₈H₃₆N₄O₄S fda.govpharmaffiliates.com |

| Monoisotopic Mass (Calculated) | 524.2485 g/mol |

| Molecular Weight (Average) | 524.68 g/mol fda.gov |

Stereochemical Considerations and Absolute Configuration

Lurasidone Sulfone retains the complex stereochemistry of the parent Lurasidone molecule, which contains six chiral centers. fda.govfda.gov The spatial arrangement of atoms at these centers is a critical aspect of the molecule's identity. The term "absolute configuration" refers to the three-dimensional arrangement of the substituents at each stereocenter. wikipedia.org

The absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules, where each chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). libretexts.org The specific configuration of Lurasidone Sulfone is (3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. fda.gov This precise stereochemical definition is crucial, as different stereoisomers can have different chemical and physical properties. Confirmation of this absolute configuration is typically achieved through synthesis from starting materials of known stereochemistry or by advanced analytical methods such as single-crystal X-ray crystallography.

Theoretical and Computational Chemistry Studies of Lurasidone Sulfone

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to investigate the three-dimensional structure and dynamics of molecules like Lurasidone (B1662784) Sulfone. These approaches can provide insights that are difficult to obtain through experimental means alone.

Homology Modeling and Molecular Docking: In the absence of an experimentally determined structure, the 3D structure of Lurasidone Sulfone can be built using the known crystal structure of Lurasidone as a template. researchgate.net Computational software can then be used to perform molecular docking studies. For instance, studies on the parent drug, Lurasidone, have utilized molecular docking to investigate its binding to various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, and even viral proteins. nih.govfrontiersin.org Similar docking simulations for Lurasidone Sulfone would involve placing the molecule into the binding site of a target protein (e.g., a cytochrome P450 enzyme or a neurotransmitter receptor) to predict its binding orientation and affinity. The calculated binding free energy, as seen in Lurasidone studies which reported a binding free energy of -10.2 kcal/mol with a specific viral nucleoprotein, provides a quantitative measure of the interaction strength. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the Lurasidone Sulfone-protein complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. This allows for the analysis of the stability of the binding pose, the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, and the conformational changes in both the ligand and the protein upon binding. acs.org

Structure-Activity Relationship (SAR) Insights (Purely theoretical, no pharmacological activity of the sulfone)

Theoretical SAR studies investigate how the structural features of a molecule influence its chemical properties and potential interactions. For Lurasidone Sulfone, the key structural difference from Lurasidone is the sulfone group.

The introduction of the sulfone moiety (-SO2-) in place of the sulfide (B99878) (-S-) in the benzisothiazole ring has several theoretical implications:

Electronic Effects: The sulfone group is strongly electron-withdrawing. This significantly alters the electron distribution across the benzisothiazole ring system compared to the parent drug. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute molecular electrostatic potential (MEP) maps. These maps would visualize the change in electron density, highlighting the increased electrophilicity of the sulfone group and adjacent atoms.

Steric and Geometric Effects: The geometry around the sulfur atom changes from bent in the sulfide to tetrahedral in the sulfone. This increases the steric bulk in this region of the molecule. This change in size and shape can influence how the molecule fits into the binding pocket of a protein.

Hydrogen Bonding Capacity: The two oxygen atoms of the sulfone group can act as hydrogen bond acceptors. This introduces new potential interaction points with biological targets that were not present in Lurasidone, which could theoretically alter its binding characteristics. sumitomo-chem.co.jp

A theoretical SAR study would compare the calculated properties of Lurasidone and Lurasidone Sulfone to hypothesize how these changes might affect receptor interactions. For example, while Lurasidone is known to have high affinity for D2 and 5-HT2A receptors, the altered electronic and steric profile of its sulfone metabolite could lead to a different receptor affinity profile. sumitomo-chem.co.jpdovepress.com

Prediction of Chemical Reactivity and Stability

Computational methods are adept at predicting the chemical reactivity and stability of molecules.

Reactivity Descriptors: Quantum chemical calculations can determine a range of reactivity descriptors for Lurasidone Sulfone. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies higher stability. googleapis.com Other calculated parameters like ionization potential, electron affinity, and global hardness and softness can further quantify the molecule's reactivity. slideshare.net

Stability Analysis: The formation of Lurasidone Sulfone is a result of oxidative metabolism. researchgate.net Studies have shown that the benzisothiazole ring in Lurasidone is susceptible to oxidation, especially under more extreme conditions, while the isoindole-1,3-dione ring is more prone to hydrolysis. researchgate.netresearchgate.net Computational models can simulate these degradation pathways. By calculating the activation energies for potential reactions, such as further oxidation or cleavage of the molecule, the relative stability of Lurasidone Sulfone can be assessed. Stability studies on Lurasidone have been performed under various stress conditions, including heat, humidity, light, and acid/alkaline environments, providing a framework for how its sulfone metabolite could be theoretically evaluated. europa.eu

Future Directions in Lurasidone Sulfone Research

Advances in Analytical Technologies for Ultra-Trace Level Detection and Structural Characterization

The detection and characterization of Lurasidone (B1662784) Sulfone, particularly at the low concentrations expected in biological and environmental samples, necessitate the continuous advancement of analytical methodologies. Future research is poised to focus on enhancing sensitivity, specificity, and structural elucidation capabilities.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the cornerstone technique for analyzing lurasidone and its metabolites. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) systems are frequently used for separation. dergipark.org.trresearchgate.net For detection and structural analysis, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) systems, are indispensable. researchgate.netspectroscopyonline.comresearchgate.net These technologies allow for the differentiation of isomers, such as hydroxylurasidone and lurasidone sulfoxide (B87167), based on their unique fragmentation patterns. spectroscopyonline.com For instance, in one study, the absence of specific fragmentation peaks (m/z 152, 237, and 166) confirmed the identity of a metabolite as hydroxylurasidone rather than lurasidone sulfoxide. spectroscopyonline.com

Future developments will likely concentrate on refining these methods to achieve even lower limits of detection (LOD) and quantification (LOQ). Current validated HPLC methods for lurasidone can achieve an LOD of 0.1295 µg/mL and an LOQ of 0.4317 µg/mL. dergipark.org.tr However, as Lurasidone Sulfone is a minor product of oxidative pathways, pushing these limits into the nanomolar or even picomolar range is a key objective. This could involve the development of more sensitive ionization sources, improved chromatographic columns for better separation of complex matrix components, and advanced data processing algorithms. spectroscopyonline.comresearchgate.net

Beyond LC-MS, novel sensor technologies are emerging. For example, potentiometric sensors based on screen-printed electrodes modified with molecularly imprinted polymers (MIPs) have been developed for the parent drug, lurasidone, achieving a detection limit of 10 nM. rsc.org Adapting such highly selective and cost-effective sensor technology for its sulfone metabolite could represent a significant leap forward for rapid screening purposes. rsc.org For definitive structural confirmation, particularly for novel degradants, the combination of preparative HPLC for purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy remains a critical, albeit resource-intensive, approach. nih.gov

Table 1: Advanced Analytical Techniques for Lurasidone Metabolite Analysis

| Technique | Application | Key Features & Future Focus | Citations |

|---|---|---|---|

| LC-MS/MS | Quantification & Identification | Widely used for stability and degradation studies; future work aims to improve sensitivity for trace-level intermediates. | nih.gov |

| LC-HRMS (QTOF) | Structural Elucidation | Differentiates isomers by accurate mass and fragmentation; crucial for identifying unknown metabolites and degradation products. | researchgate.netspectroscopyonline.comresearchgate.net |

| UPLC-PDA | Separation & Detection | Provides rapid separation of degradation products under various stress conditions; focus on method optimization for complex samples. | researchgate.net |

| Molecularly Imprinted Polymer (MIP) Sensors | Detection | Offers high selectivity and nanomolar detection limits for the parent drug; future exploration for specific metabolites is warranted. | rsc.org |

| NMR Spectroscopy | Definitive Structure ID | Used after purification to unambiguously identify the structure of novel degradants. | nih.gov |

Deeper Mechanistic Understanding of Oxidative Metabolic and Degradation Pathways

Lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. fda.govtga.gov.au The main biotransformation pathways include oxidative N-dealkylation and hydroxylation. tga.gov.auwikipedia.orgeuropa.eu S-oxidation, the pathway leading to the formation of Lurasidone Sulfoxide and subsequently Lurasidone Sulfone, is also a recognized metabolic route. fda.govwikipedia.orgeuropa.eu However, the precise kinetics and conditions favoring the sulfone formation in vivo are not fully understood.

Forced degradation studies, a regulatory requirement for understanding drug stability, provide significant insight into these oxidative pathways. Research has shown that lurasidone is susceptible to degradation under oxidative stress, particularly when exposed to hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net These studies have successfully generated and identified Lurasidone Sulfoxide and Lurasidone Sulfone as degradation products. researchgate.netmdpi.com One study noted that an oxidative pathway was responsible for 8.40% of lurasidone degradation under specific stress conditions. researchgate.netmdpi.com Another investigation using 4% peroxide observed a 10.19% degradation. researchgate.net

Future research will aim to build a more detailed mechanistic model of these pathways. This includes identifying the specific reactive oxygen species involved and the factors that might promote the further oxidation of the initially formed sulfoxide to the sulfone. Studies investigating degradation under free radical-mediated conditions, for instance using initiators like AIBN (Azobisisobutyronitrile), can help elucidate these non-enzymatic pathways. researchgate.netnih.gov Furthermore, understanding the potential for microbial degradation in postmortem toxicology is an emerging area, as it can produce novel degradation products not seen in typical metabolic studies. researchgate.net A deeper understanding of these mechanisms is crucial for predicting drug stability, identifying potential impurities in pharmaceutical formulations, and interpreting toxicological findings. researchgate.netmdpi.com

Exploration of Novel Synthetic Methodologies for Isotope-Labeled Lurasidone Sulfone for Research Purposes

Isotope-labeled compounds are invaluable tools in pharmaceutical research, particularly for quantitative analysis in pharmacokinetic studies and for tracking metabolic pathways. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative mass spectrometry assays due to their similar chemical and physical properties to the analyte, leading to high accuracy and precision.

Deuterium-labeled lurasidone, such as Lurasidone-d8, is commercially available and utilized as an internal standard in LC-MS methods for the accurate quantification of the parent drug in biological matrices. chemie-brunschwig.ch The mass shift introduced by the deuterium (B1214612) atoms allows for clear differentiation from the unlabeled drug in the mass spectrometer.

However, the availability of isotope-labeled versions of the metabolites themselves, including Lurasidone Sulfone, is limited. The custom synthesis of these compounds is often required. spectroscopyonline.com Future research will likely focus on developing efficient and scalable synthetic routes to produce isotope-labeled Lurasidone Sulfone (e.g., containing ¹³C, ¹⁵N, or ²H). This could involve:

Late-stage labeling: Introducing the isotopic label in the final steps of the synthesis of Lurasidone Sulfone.

Labeled precursors: Beginning the synthesis with commercially available, isotopically labeled starting materials.

DMSO-based oxidation: Utilizing reagents like deuterated dimethyl sulfoxide (DMSO-d6) to potentially facilitate both oxidation and labeling in a single process.

The availability of isotope-labeled Lurasidone Sulfone would enable researchers to perform definitive metabolite identification, conduct precise quantification in metabolic studies, and investigate the potential for interconversion between the sulfone and other metabolites. These labeled standards are essential for advancing the understanding of the compound's fate in biological systems.

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| Lurasidone | |

| Lurasidone Sulfone | |

| Lurasidone Sulfoxide | |

| Lurasidone-d8 | |

| Hydroxylurasidone | |

| N,N'-diformyl degradant | |

| Hydrogen Peroxide | |

| Azobisisobutyronitrile (AIBN) | |

| Dimethyl Sulfoxide (DMSO) |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Lurasidone Sulfone in pharmaceutical formulations?

- Methodological Answer : A TLC-densitometric method is validated for quantitation, employing silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) as the mobile phase. Detection at 323 nm yields linearity in the 100–600 ng range (Rf = 0.47 ± 0.01). This method is specific, precise, and applicable to stability testing under accelerated conditions (e.g., alkali, acid, thermal stress) and formulation analysis .

Q. How is Lurasidone Sulfone’s receptor affinity profile leveraged in preclinical experimental design?

- Methodological Answer : Lurasidone’s high-affinity antagonism at D2, 5-HT2A, and 5-HT7 receptors informs neuropsychiatric models. For example, animal studies using chronic stress protocols (e.g., 7-week stress exposure) administer 3 mg/kg daily via oral gavage to evaluate behavioral and neurochemical outcomes, ensuring subgroup matching (e.g., Stress/Vehicle vs. Stress/Lurasidone) to isolate drug effects .

Q. What clinical trial designs are optimal for assessing Lurasidone Sulfone’s metabolic side effects?

- Methodological Answer : Pooled analyses of long-term (12-month) studies with ~600 patients are recommended. Weight change metrics (≥7% gain/loss) and BMI category shifts (overweight/obese to normal/underweight) are critical endpoints. Comparator arms (e.g., risperidone, quetiapine XR) control for class-specific metabolic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in Lurasidone Sulfone’s metabolic stability data between in vitro and in vivo models?

- Methodological Answer : Conduct parallel assays using human liver microsomes (HLM) and animal models under standardized conditions (pH 7.4, 37°C). Compare degradation kinetics and metabolite profiles (e.g., sulfone derivatives) while controlling for species-specific cytochrome P450 activity. Cross-reference with clinical pharmacokinetic data to validate translational relevance .

Q. What statistical approaches mitigate variability in psychometric outcomes when using Lurasidone Sulfone for bipolar depression?

- Methodological Answer : Utilize the Montgomery-Åsberg Depression Rating Scale (MADRS) for sensitivity to treatment effects. Stratify patient cohorts by baseline severity scores and apply mixed-effects models to adjust for dropout rates. Sensitivity analyses (e.g., Last Observation Carried Forward) ensure robustness against missing data .

Q. How do receptor partial agonism (5-HT1A) and antagonism (α2C-adrenergic) influence dose-response curve interpretation in mechanistic studies?

- Methodological Answer : Employ radioligand binding assays (e.g., Ki values for 5-HT1A: 6.8 nM) to establish receptor occupancy thresholds. In behavioral assays (e.g., forced swim test), compare ED50 values across dose ranges (1–10 mg/kg) to differentiate anxiolytic (5-HT1A) vs. adrenergic-mediated effects. Synergistic interactions require isobolographic analysis .

Q. What experimental frameworks address Lurasidone Sulfone’s ex vivo diffusion limitations in nasal mucosa formulations?

- Methodological Answer : Use Franz diffusion cells with sheep nasal mucosa to quantify permeation rates. Optimize mucoadhesive nanoemulsions using solubility studies in excipients (e.g., Labrasol, Transcutol HP). Validate with HPLC-UV at λmax 323 nm and compare flux values (Jss) against reference standards .

Methodological Notes for Data Reporting

- Tables : Include Roman numerals, footnotes (superscript lowercase letters), and self-explanatory titles. For receptor affinity data, tabulate Ki values (nM) with standard deviations .

- Figures : Color-coded dose-response curves (e.g., efficacy vs. adverse effects) must align with journal specifications (e.g., Neuropsychiatric Disease and Treatment) .

- Statistical Validation : Report ANOVA results (F-values, p-adjusted) for longitudinal weight change studies and Cohen’s d for effect sizes in psychometric comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.